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In the realm of data-dependent acquisition (DDA) proteomics, two software platforms,

MaxQuant and FragPipe, have emerged as prominent open-source solutions for the

identification and quantification of peptides and proteins. Both offer robust workflows for

analyzing large-scale mass spectrometry data, yet they differ in their underlying algorithms and

feature sets. This guide provides an objective comparison of MaxQuant and FragPipe for DDA

proteomics, supported by experimental data, to assist researchers, scientists, and drug

development professionals in selecting the optimal tool for their analytical needs.

Core Engine and Quantification Algorithms
At the heart of MaxQuant lies the Andromeda search engine, a probabilistic scoring engine for

peptide and protein identification. For label-free quantification, MaxQuant employs the MaxLFQ

algorithm, which uses a delayed normalization strategy to accurately determine protein

quantities across multiple runs.

FragPipe, on the other hand, is built around the MSFragger search engine, known for its high

speed and sensitivity, particularly in open modification searches. For label-free quantification,
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FragPipe utilizes IonQuant, which performs ion-based quantification and incorporates the

"match between runs" feature to enhance data completeness.

A key feature common to both platforms is "match between runs" (MBR) or "ion identity

networking". This process allows for the identification of peptides in runs where they were not

fragmented by matching them based on their mass, charge, and retention time to identified

peptides in other runs. This significantly increases the number of quantified peptides and

proteins.

Performance Benchmark: Identification and
Quantification
A recent 2024 benchmark study provides a head-to-head comparison of several MS/MS search

tools, including MaxQuant and FragPipe, for the identification and quantification of host-cell

proteins (HCPs) in biopharmaceutical samples using DDA. The study highlights the strengths

of each platform in different aspects of data analysis.

Performa
nce
Metric

MaxQuan
t

FragPipe Byos PEAKS
SpectroM
ine

Mascot

Total

Protein

Identificatio

ns

1,054 -

1,248
1,466 >1,434 >1,434 1,434

1,054 -

1,248

Total

Peptide

Identificatio

ns

4,971
7,851 -

8,342
9,486

7,851 -

8,342

7,851 -

8,342
5,118

Single-Hit

Proteins
Low 483 181 569 364 Low

Table 1: Comparison of identification performance from a 2024 benchmark study. Note that

some values are reported as ranges or approximate values in the source.[1]
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In this study, FragPipe demonstrated strong protein identification capabilities, identifying a

higher number of proteins compared to MaxQuant.[1] Byos outperformed all other tools in

peptide identifications, with FragPipe also showing robust performance in this metric.[1]

MaxQuant and Mascot reported comparatively lower numbers of both protein and peptide

identifications in this specific experiment.[1]

Experimental Protocols
The methodologies employed in the benchmark study are crucial for understanding the context

of the performance data.

Sample Preparation and Data Acquisition (Summarized
from[1])

Sample: Antigen protein samples were spiked with stable-isotope-labeled proteins from

Chinese hamster ovary (CHO) cells at various concentrations.

Mass Spectrometry: Data was acquired using trapped ion mobility spectrometry (TIMS) and

parallel accumulation-serial fragmentation (ddaPASEF) on a TIMS-TOF Pro instrument.

Bioinformatic Analysis Parameters (Summarized
from[1])

MaxQuant (v2.6):

Default TIMS-DDA settings were used.

Four-dimensional isotope pattern matching between runs (MBR) was enabled with a

retention time window of 0.7 min and an ion mobility window of 0.05 1/K0.

A reverted decoy database was used with a false discovery rate (FDR) of 1% at both the

PSM and protein levels.

FragPipe (v22.0):

The analysis utilized the MSFragger (v4.0) search engine.
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Further details on the specific FragPipe workflow parameters used in the study can be

found in the original publication.

Algorithmic Workflows
The general workflows for DDA data analysis in MaxQuant and FragPipe share several

conceptual steps, but the implementation and specific algorithms differ.

MaxQuant Workflow

Raw Data (.raw, .d, etc.) 3D Peak Detection Mass Recalibration Andromeda Search PSM Validation (Target-Decoy) Protein Inference Match Between Runs MaxLFQ Quantification Output Tables

Click to download full resolution via product page

A typical DDA analysis workflow in MaxQuant.

FragPipe Workflow

Raw Data (.raw, .mzML, etc.) MSFragger Search Philosopher Toolkit
(PeptideProphet, ProteinProphet) PSM & Protein FDR Control IonQuant

(Feature Detection & MBR) Label-Free Quantification Output Tables

Click to download full resolution via product page

A typical DDA analysis workflow in FragPipe.

Key Algorithmic Differences
The primary distinctions in the analytical pipelines of MaxQuant and FragPipe for DDA data lie

in their core search and post-processing components.
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MaxQuant FragPipe

Shared Concepts

Andromeda
(Probabilistic Scoring)

Perseus
(Downstream Analysis) Match Between Runs

MSFragger
(Fragment Indexing)

Philosopher
(Post-processing Toolkit)

Label-Free Quantification

Click to download full resolution via product page

Key algorithmic components of MaxQuant and FragPipe.

Conclusion
Both MaxQuant and FragPipe are powerful, free, and open-source platforms for the analysis of

DDA proteomics data. The choice between them may depend on the specific requirements of

the study and user preference.

MaxQuant is a well-established and widely cited platform with a comprehensive suite of tools,

including the integrated Perseus software for downstream statistical analysis.[2] Its MaxLFQ

algorithm is a benchmark for label-free quantification.

FragPipe, with its core MSFragger engine, offers exceptional speed and sensitivity, which can

be advantageous for large datasets and complex samples.[2] Its modular design, incorporating

tools like the Philosopher toolkit, provides flexibility for customized analysis pipelines.

Recent benchmark data suggests that FragPipe may offer an advantage in the number of

peptide and protein identifications in certain contexts.[1] However, performance can be dataset-

dependent, and researchers are encouraged to evaluate both platforms with their own data to

determine the most suitable option for their specific research goals. The continuous
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development of both software packages promises further improvements in the analysis of DDA

proteomics data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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